molecular formula C12H11N5O B11870009 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918133-04-7

4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

Cat. No.: B11870009
CAS No.: 918133-04-7
M. Wt: 241.25 g/mol
InChI Key: KJOXFMTXKUTHAQ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring fused with a pyrazolo[3,4-b]pyridine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methylpyrrole with a suitable pyrazolo[3,4-b]pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as LiOH·H2O and a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Specific pathways and targets depend on the biological context and the specific application being investigated .

Comparison with Similar Compounds

Uniqueness: 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide stands out due to its unique combination of the pyrrole and pyrazolo[3,4-b]pyridine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

918133-04-7

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

4-(1-methylpyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

InChI

InChI=1S/C12H11N5O/c1-17-3-2-7(6-17)8-4-10(11(13)18)15-12-9(8)5-14-16-12/h2-6H,1H3,(H2,13,18)(H,14,15,16)

InChI Key

KJOXFMTXKUTHAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C2=CC(=NC3=C2C=NN3)C(=O)N

Origin of Product

United States

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